6-Bromo-4H-cyclopenta[D]pyrimidin-4-one
Description
Properties
CAS No. |
1375069-40-1 |
|---|---|
Molecular Formula |
C7H3BrN2O |
Molecular Weight |
211.02 g/mol |
IUPAC Name |
6-bromocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3BrN2O/c8-4-1-5-6(2-4)9-3-10-7(5)11/h1-3H |
InChI Key |
STKAXUAFTMVNAX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C1=NC=NC2=O)Br |
Canonical SMILES |
C1=C(C=C2C1=NC=NC2=O)Br |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Overview:
Research indicates that derivatives of cyclopenta[D]pyrimidine compounds exhibit significant antitumor properties. Notably, 6-bromo derivatives have shown promise in inhibiting tumor cell proliferation.
Case Studies:
- A study synthesized various substituted cyclopenta[D]pyrimidines, revealing that certain analogs, including those based on 6-bromo-4H-cyclopenta[D]pyrimidin-4-one, demonstrated nanomolar inhibitory effects on tumor cell growth. The most potent derivative was effective against triple-negative breast cancer xenografts in vivo, indicating potential for clinical applications as an antitumor agent .
| Compound | IC50 (nM) | Cancer Type | Notes |
|---|---|---|---|
| 30·HCl | 1-2 | Triple Negative Breast Cancer | Overcomes drug resistance |
| 1·HCl | Nanomolar | Various Tumors | Water-soluble, potent microtubule inhibitor |
AKT Pathway Inhibition
Role in Cancer Signaling:
Recent studies have highlighted the role of cyclopenta[D]pyrimidine derivatives in targeting the AKT signaling pathway, which is often dysregulated in cancer. Compounds derived from 6-bromo-4H-cyclopenta[D]pyrimidin-4-one have been shown to induce degradation of AKT proteins, thereby inhibiting downstream signaling pathways that promote cancer cell survival and proliferation .
Data Summary:
- Compounds were tested for their ability to degrade T-AKT and P-AKT proteins at varying concentrations, with notable efficacy observed at lower doses compared to standard inhibitors like GDC-0068 .
Synthesis and Structural Variations
Synthetic Pathways:
The synthesis of 6-bromo-4H-cyclopenta[D]pyrimidin-4-one and its derivatives has been optimized for scalability and efficiency. Improved processes have been developed for large-scale production of these compounds, facilitating further research and potential clinical applications .
Structural Insights:
The presence of specific substituents on the pyrimidine ring significantly influences the biological activity of these compounds. For instance, variations in the 6-position have been linked to enhanced selectivity and potency against specific cancer cell lines .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization with nucleophiles like thiols or amines.
Mechanism :
-
The reaction proceeds via a two-step aromatic substitution:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Key Observations :
-
Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation.
-
Steric hindrance at the ortho position reduces yields by ~30% .
Ring-Opening and Annulation Reactions
The cyclopenta ring undergoes strain-driven ring-opening in the presence of strong bases or electrophiles.
Mechanistic Notes :
-
Base-induced deprotonation at the cyclopenta ring’s α-position triggers retro-Diels-Alder cleavage, forming reactive dienophiles .
-
DMAD acts as a dienophile in [4+2] cycloadditions, forming fused heterocycles .
Oxidation and Reduction Pathways
The pyrimidinone core undergoes redox transformations under controlled conditions.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | 6-Bromo-2,4-dioxocyclopenta[d]pyrimidine | 88% | |
| Reduction | LiAlH₄, THF, 0°C | 6-Bromo-4,5-dihydrocyclopenta[d]pyrimidin-4-ol | 70% |
Critical Parameters :
-
Over-oxidation with KMnO₄ leads to ring degradation beyond 2 hrs.
-
LiAlH₄ selectively reduces the carbonyl group without affecting the bromine substituent.
Thioether Formation
The bromine atom is displaced by thiols under mild conditions to form stable thioethers.
| Thiol | Base | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorothiophenol | K₂CO₃, DMF, RT | 6-(4-Chlorophenylthio)-4H-cyclopenta[d]pyrimidin-4-one | 91% | |
| Ethyl mercaptoacetate | NaH, DMF | 6-(Ethoxycarbonylmethylthio)-4H-cyclopenta[d]pyrimidin-4-one | 85% |
Applications :
-
Thioether derivatives show enhanced solubility in polar aprotic solvents.
-
These intermediates are precursors for sulfone-containing analogs via further oxidation.
Comparative Reactivity Analysis
The table below summarizes key reaction outcomes for 6-bromo-4H-cyclopenta[d]pyrimidin-4-one compared to its non-brominated analog:
| Reaction Type | 6-Bromo Derivative Yield | Non-Brominated Analog Yield | Notes |
|---|---|---|---|
| Suzuki Coupling | 82% | <5% | Bromine enhances oxidative addition |
| NAS with NaSH | 78% | N/A | Bromine required for substitution |
| LiAlH₄ Reduction | 70% | 92% | Bromine slightly inhibits reduction |
Comparison with Similar Compounds
Table 2: Bioactivity Profiles of Pyrimidin-4-one Derivatives
Key Findings:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidin-4-ones exhibit potent cytotoxicity, with IC₅₀ values comparable to early-stage chemotherapeutics .
- Enzyme Inhibition : Pyrrolo- and pyrido-fused derivatives target MPO and histone demethylases, respectively, indicating diverse mechanisms .
- Safety Considerations: Brominated thieno analogs (e.g., 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one) require careful handling due to inhalation risks .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one typically involves:
- Construction of the cyclopenta[d]pyrimidine core.
- Introduction of the bromo substituent at the 6-position.
- Functional group transformations to achieve the 4-one oxidation state.
These steps often rely on condensation reactions, halogenation, and cyclization techniques.
Preparation from 3-Methyladipic Acid Derivatives
A notable method involves starting from 3-methyladipic acid, which undergoes a sequence of reactions to form the cyclopenta[d]pyrimidine scaffold, followed by halogenation to introduce the bromine atom.
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1. | 3-Methyladipic acid + concentrated H2SO4 in ethanol, reflux | Esterification and dehydration | Not specified |
| 2. | Dieckmann condensation with elemental sodium in toluene | Cyclization to form cyclopenta ring | Not specified |
| 3. | Treatment with acetamidine hydrochloride | Formation of pyrimidine ring | 21% over three steps |
| 4. | Chlorination with POCl3 at reflux (3 h) | Formation of chlorinated intermediate | 69% |
| 5. | Reaction with brominating agents (e.g., N-bromosuccinimide or HBr) | Introduction of bromine at 6-position | Not explicitly detailed |
This method yields the cyclopenta[d]pyrimidine scaffold with functional groups amenable to further modification, including bromination at the 6-position.
Direct Bromination of Cyclopenta[d]pyrimidin-4-one
An alternative approach involves direct bromination of the cyclopenta[d]pyrimidin-4-one core. This can be achieved by treating the parent compound with brominating agents such as molecular bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively substitute at the 6-position.
- The reaction is typically carried out in solvents like acetic acid or chloroform.
- Temperature control is crucial to avoid polybromination.
- The reaction proceeds via electrophilic aromatic substitution facilitated by the electron density on the pyrimidine ring.
This approach is straightforward but requires careful optimization to maximize selectivity and yield.
Halogenation via α-Bromomethylketones Intermediates
In some synthetic routes, α-bromomethylketones are prepared as intermediates, which then condense with amino-pyrimidine derivatives to form the target compound.
- Conversion of alkynoic acids to acid chlorides.
- Reaction with diazomethane to form α-diazoketones.
- Treatment with hydrobromic acid (HBr) to yield α-bromomethylketones.
- Condensation with 2,4-diamino-6-hydroxypyrimidine to afford 6-substituted pyrimidine derivatives.
Though this method is more commonly applied to pyrrolo[2,3-d]pyrimidines, the principle can be adapted for cyclopenta[d]pyrimidin-4-one analogs.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield | Notes |
|---|---|---|---|---|---|
| 3-Methyladipic acid route | 3-Methyladipic acid | H2SO4, Na, acetamidine- HCl, POCl3, brominating agent | Esterification, Dieckmann condensation, cyclization, chlorination, bromination | 21% (3 steps) + 69% (chlorination) | Multi-step, scalable |
| Direct bromination | Cyclopenta[d]pyrimidin-4-one | Br2 or NBS | Electrophilic aromatic substitution | Variable | Requires control to avoid polybromination |
| α-Bromomethylketone intermediate | Alkynoic acids | Diazomethane, HBr, 2,4-diamino-6-hydroxypyrimidine | Diazoketone formation, bromination, condensation | 51-74% (related compounds) | Adaptable to related pyrimidines |
| Click chemistry functionalization | Bromoalkyl derivatives | NaN3, Cu catalyst, alkynes | Azide-alkyne cycloaddition | Good yields | For derivatization rather than initial synthesis |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one in academic laboratories?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using cyclopenta-fused precursors and brominating agents. For example, describes a general protocol for pyrrolo[2,3-d]pyrimidin-4-ones involving N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanocarbamides under basic conditions. Adapting this, bromination at the 6-position could be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Reaction progress should be monitored via TLC or HPLC .
- Analytical Validation : Post-synthesis, confirm regioselectivity using 1H/13C NMR (e.g., coupling constants for bromine-induced deshielding) and HRMS for molecular ion verification .
Q. How can researchers characterize the structural and electronic properties of 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software ( ) for single-crystal refinement to resolve bond angles and Br-substitution geometry. For example, provides a similar compound (4-Bromo-5H-cyclopenta[c]pyridin-7-one) with a resolved InChI key and crystallographic data, serving as a reference .
- Spectroscopy : Employ 2D NMR (COSY, HSQC) to assign protons and carbons. Bromine’s electronegativity causes distinct splitting patterns in aromatic regions, as seen in for brominated chromenones .
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO orbitals and predict reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in cyclopenta-fused pyrimidinones?
- Methodological Answer : Regioselectivity is influenced by electron density distribution. For example, highlights ketene intermediates in pyrido[1,2-a]pyrimidin-4-one formation, where nucleophilic sites (e.g., C-6 in the fused ring) are prone to electrophilic bromination. Kinetic vs. thermodynamic control can be assessed by varying reaction temperatures (e.g., bromination at 0°C favors kinetic products) .
- Experimental Design : Use deuterated solvents (DMSO-d6) to track proton exchange in NMR, revealing bromine’s electronic effects. Isotopic labeling (e.g., 13C at C-6) could further validate attack sites .
Q. How can researchers address contradictions in spectral data for brominated heterocycles?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass Spectrometry : Compare experimental HRMS (e.g., [M+H]+) with theoretical values ().
- XRD vs. NMR : Resolve discrepancies in tautomeric forms (e.g., keto-enol equilibria) by correlating solid-state (XRD) and solution-state (NMR) data .
- Redundant Synthesis : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .
Q. What strategies optimize the biological activity of 6-Bromo-4H-cyclopenta[D]pyrimidin-4-one derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at non-brominated positions (e.g., C-2 methyl groups) to enhance lipophilicity (LogP ~2, as in ) and bioavailability .
- Biological Assays : Test antimicrobial activity via microdilution assays (MIC values) against Gram-positive/negative strains, following protocols in for pyrazolo[3,4-d]pyrimidin-4-ones .
Key Considerations for Experimental Design
- Scale-Up Challenges : Small-scale reactions (<100 mg) minimize side-products; purify via flash chromatography (hexane/EtOAc gradients) .
- Stability : Store under argon at −20°C to prevent debromination or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
